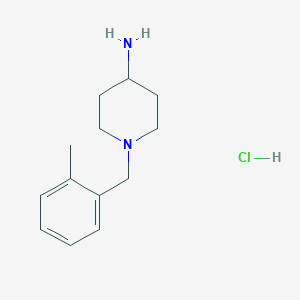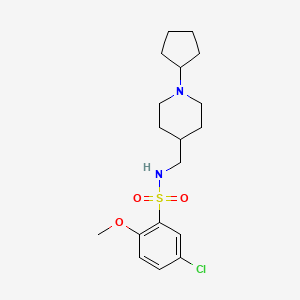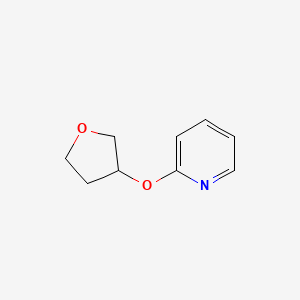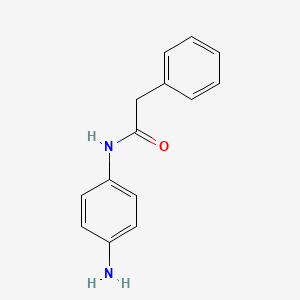![molecular formula C20H14ClF2N5O2S B2457551 N-{2-[2-(4-Chlorphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,4-Difluorphenyl)ethandiamid CAS No. 894036-71-6](/img/structure/B2457551.png)
N-{2-[2-(4-Chlorphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,4-Difluorphenyl)ethandiamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide is a useful research compound. Its molecular formula is C20H14ClF2N5O2S and its molecular weight is 461.87. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit einer ähnlichen Struktur haben eine potenzielle Antitumoraktivität gezeigt . Die Fähigkeit, mit verschiedenen Enzymen und Rezeptoren im biologischen System zu interagieren, macht diese Verbindungen vielversprechend für die Entwicklung neuer Antitumormedikamente .
Antibakterielle Aktivität
Diese Verbindungen haben antibakterielle Eigenschaften gezeigt . Sie könnten zu neuen antimikrobiellen Wirkstoffen entwickelt werden, insbesondere angesichts der zunehmenden Verbreitung von multiresistenten Krankheitserregern .
Analgetische und entzündungshemmende Aktivität
Die Forschung hat gezeigt, dass diese Verbindungen analgetische und entzündungshemmende Wirkungen haben können . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen hin, die mit Schmerzen und Entzündungen einhergehen .
Antioxidative Aktivität
Diese Verbindungen haben eine antioxidative Aktivität gezeigt . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, und diese Verbindungen könnten potenziell zu neuen antioxidativen Medikamenten entwickelt werden .
Antivirale Aktivität
Verbindungen mit einer ähnlichen Struktur haben antivirale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin .
Enzyminhibition
Diese Verbindungen haben sich als potenzielle Enzyminhibitoren erwiesen . Sie könnten bei der Entwicklung von Medikamenten eingesetzt werden, die durch Hemmung der Aktivität bestimmter Enzyme wirken .
Antituberkulosemittel
Diese Verbindungen haben sich als potenzielle Antituberkulosemittel erwiesen . Angesichts der globalen Gesundheitsbelastung durch Tuberkulose ist dies ein vielversprechendes Anwendungsgebiet .
Arzneimittelentwicklung und -forschung
Die Struktur dieser Verbindungen ermöglicht es ihnen, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung und Entdeckung neuer Medikamente nützlich ist . Ihre vielfältigen pharmakologischen Aktivitäten machen sie zu wertvollen Gerüsten bei der Entwicklung neuer biologisch aktiver Entitäten .
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound’s mode of action is likely through the inhibition of COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins by COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and are well-absorbed .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This can lead to a decrease in inflammation and pain in various conditions .
Biochemische Analyse
Biochemical Properties
It is possible that this compound could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-6-5-13(22)9-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKZKALVAGUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
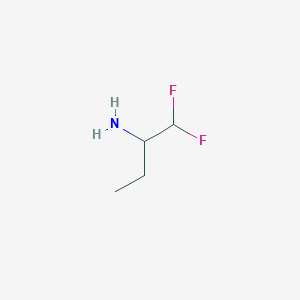
![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
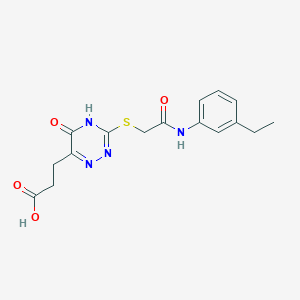
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)

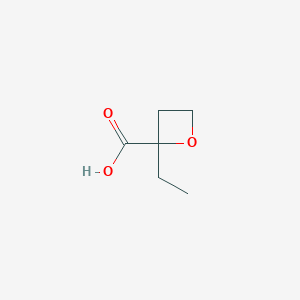
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
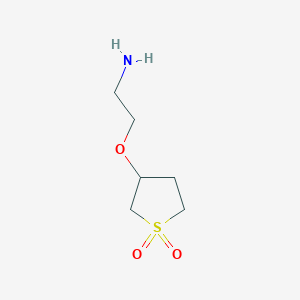
![N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2457485.png)
